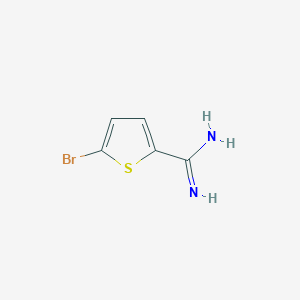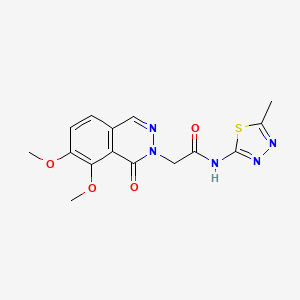![molecular formula C20H22N6O2 B15104849 1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-[4-(1H-tetrazol-1-yl)phenyl]ethanone](/img/structure/B15104849.png)
1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-[4-(1H-tetrazol-1-yl)phenyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-[4-(1H-tetrazol-1-yl)phenyl]ethanone is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and a tetrazole ring, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-[4-(1H-tetrazol-1-yl)phenyl]ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyphenylpiperazine with a suitable acylating agent to form the corresponding ethanone derivative. This intermediate is then reacted with a tetrazole derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-[4-(1H-tetrazol-1-yl)phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-[4-(1H-tetrazol-1-yl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist or agonist at certain receptor sites, modulating the activity of neurotransmitters or other signaling molecules. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another arylpiperazine derivative used for the treatment of benign prostatic hyperplasia.
Urapidil: A compound with similar structural features used as an antihypertensive agent.
Uniqueness
1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-[4-(1H-tetrazol-1-yl)phenyl]ethanone stands out due to its unique combination of a piperazine ring with a methoxyphenyl group and a tetrazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C20H22N6O2 |
|---|---|
分子量 |
378.4 g/mol |
IUPAC名 |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-[4-(tetrazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C20H22N6O2/c1-28-19-8-6-17(7-9-19)24-10-12-25(13-11-24)20(27)14-16-2-4-18(5-3-16)26-15-21-22-23-26/h2-9,15H,10-14H2,1H3 |
InChIキー |
BZDHUQBIEWAXRR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)N4C=NN=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


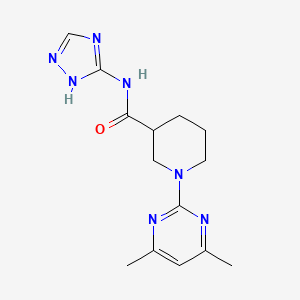
![(4-Phenylpiperazin-1-yl)(5-{[4-(trifluoromethoxy)phenoxy]methyl}furan-2-yl)methanone](/img/structure/B15104782.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B15104789.png)
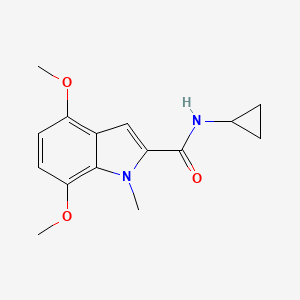
![N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}cyclohexanecarboxamide](/img/structure/B15104801.png)
![N-{2-[(2,2-dimethylpropanoyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide](/img/structure/B15104809.png)
![methyl N-{[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl]carbonyl}-beta-alaninate](/img/structure/B15104812.png)
![1-[(2-Fluorophenyl)methoxy]-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol](/img/structure/B15104836.png)
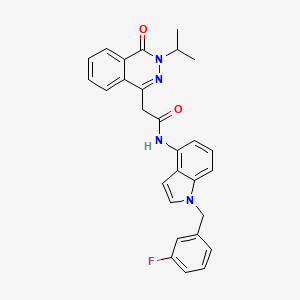
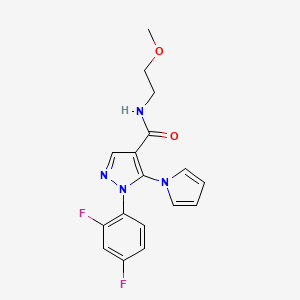
![2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide](/img/structure/B15104844.png)

